2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a useful research compound. Its molecular formula is C9H5BrF3N and its molecular weight is 264.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One of the derivatives of this compound exhibited significant antitubercular activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or survival of tuberculosis bacteria.
Biochemical Pathways
Compounds with a trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are involved in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Based on the antitubercular activity of one of its derivatives , it can be inferred that the compound may lead to the inhibition of tuberculosis bacteria growth or survival.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. For instance, its solubility in water may affect its distribution in the body and its interaction with its targets. Additionally, storage conditions can impact its stability .
Properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBURKWVVBNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857438 | |
Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-42-5 | |
Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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